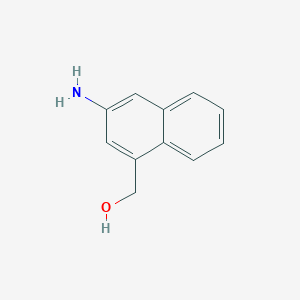
(3-Aminonaphthalen-1-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Aminonaphthalen-1-yl)methanol is an organic compound characterized by the presence of an amino group attached to the third position of a naphthalene ring, with a methanol group attached to the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminonaphthalen-1-yl)methanol typically involves the reduction of corresponding nitro compounds or the direct amination of naphthalene derivatives
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, where the nitro precursor is reduced in a continuous flow reactor. The subsequent functionalization with methanol can be achieved using automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or naphthoquinones.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Hydrogenated naphthalene derivatives.
Substitution: Halogenated naphthalene derivatives.
Applications De Recherche Scientifique
(3-Aminonaphthalen-1-yl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of (3-Aminonaphthalen-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
- (1-Aminonaphthalen-2-yl)methanol
- (2-Aminonaphthalen-1-yl)methanol
- (4-Aminonaphthalen-1-yl)methanol
Comparison: (3-Aminonaphthalen-1-yl)methanol is unique due to the specific positioning of the amino and methanol groups, which can influence its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications.
Propriétés
Formule moléculaire |
C11H11NO |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
(3-aminonaphthalen-1-yl)methanol |
InChI |
InChI=1S/C11H11NO/c12-10-5-8-3-1-2-4-11(8)9(6-10)7-13/h1-6,13H,7,12H2 |
Clé InChI |
LKABHNFTIKVHMR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=C2CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






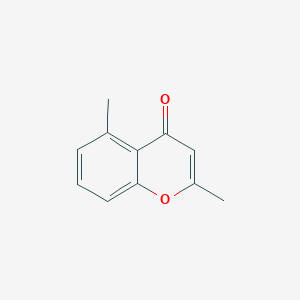
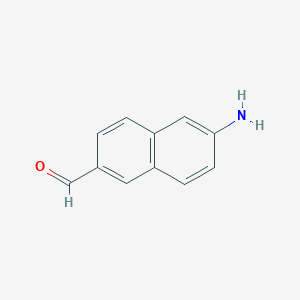

![[1,2,3]Triazolo[5,1-a]isoquinoline](/img/structure/B11916001.png)
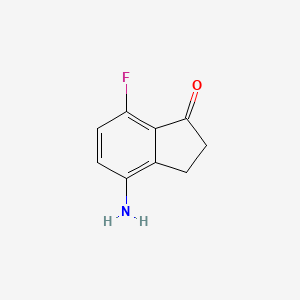
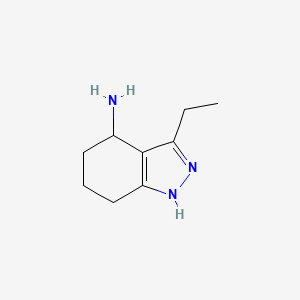

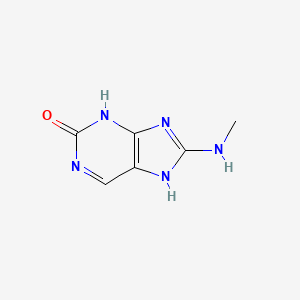
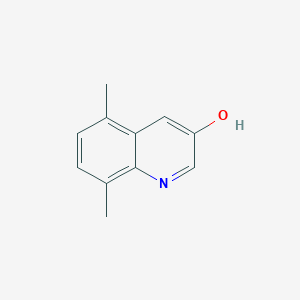
![[1,2]Oxazolo[4,3-F]quinoxaline](/img/structure/B11916038.png)
